molecular formula C15H16N2O3 B8303085 2-[(Furan-2-ylmethyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

2-[(Furan-2-ylmethyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No. B8303085
M. Wt: 272.30 g/mol
InChI Key: AVPPQRQUSQSLCH-UHFFFAOYSA-N
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Patent
US08329691B2

Procedure details

To a solution of ethyl 2-[(furan-2-ylmethyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate (600 mg) in ethanol (4 ml)-water (4 ml) was added 8 M aqueous sodium hydroxide solution (1.25 ml), and the mixture was stirred at 80° C. for 10 hr. The reaction mixture was concentrated under reduced pressure to about 1/3 volume, and neutralized with 1 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the object compound (522 mg).
Name
ethyl 2-[(furan-2-ylmethyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH:7][C:8]1[C:17]([C:18]([O:20]CC)=[O:19])=[CH:16][C:15]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[N:9]=1.O.[OH-].[Na+]>C(O)C>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH:7][C:8]1[C:17]([C:18]([OH:20])=[O:19])=[CH:16][C:15]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[N:9]=1 |f:2.3|

Inputs

Step One
Name
ethyl 2-[(furan-2-ylmethyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate
Quantity
600 mg
Type
reactant
Smiles
O1C(=CC=C1)CNC1=NC=2CCCCC2C=C1C(=O)OCC
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
1.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 10 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to about 1/3 volume
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O1C(=CC=C1)CNC1=NC=2CCCCC2C=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 522 mg
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.